Pentyl 4-sulfamoylbenzoate can be synthesized through various chemical methods, primarily involving the esterification of 4-sulfamoylbenzoic acid with pentanol. It is classified under sulfonamide derivatives, which are compounds containing a sulfonamide group (-SO2NH2) that are widely recognized for their antibacterial properties. These compounds are often used in medicinal chemistry to develop new drugs targeting bacterial infections and other diseases.
The synthesis of pentyl 4-sulfamoylbenzoate typically involves the following steps:
The reaction conditions often require heating under reflux to ensure complete conversion to the ester form, followed by purification techniques such as recrystallization or column chromatography to isolate the final product with high purity .
Pentyl 4-sulfamoylbenzoate can undergo several chemical reactions due to its functional groups:
These reactions are significant for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action for pentyl 4-sulfamoylbenzoate is primarily linked to its interaction with specific biological targets, particularly enzymes involved in bacterial metabolism. The sulfamoyl group may inhibit key enzymes such as dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition disrupts bacterial growth and proliferation, leading to its potential use as an antibacterial agent.
Additionally, studies suggest that compounds with similar structures may also exhibit anti-inflammatory properties by modulating signaling pathways associated with inflammation .
Pentyl 4-sulfamoylbenzoate exhibits several notable physical and chemical properties:
These properties contribute to its utility in drug formulation and development .
Pentyl 4-sulfamoylbenzoate has potential applications in various fields:
Research into this compound continues to explore its full range of applications in medicinal chemistry and other scientific disciplines .
The development of sulfamoylbenzoates is rooted in the seminal discovery of sulfonamide antibiotics in the 1930s. These early compounds demonstrated that the sulfonamide group could mimic para-aminobenzoic acid (PABA), disrupting folate biosynthesis in bacteria. This mechanistic insight catalyzed extensive exploration of sulfonamide-containing scaffolds for diverse therapeutic applications beyond antimicrobial activity [7]. Contemporary medicinal chemistry exploits the sulfamoyl group’s capacity to act as a zinc-binding moiety (ZBM), particularly in inhibiting metalloenzymes like carbonic anhydrases (CAs). The sulfonamide’s deprotonated form coordinates the active-site zinc ion in CAs, while additional substituents on the benzoate ring modulate selectivity and affinity across isozymes [1].
Table 1: Evolution of Key Sulfamoylbenzoate Derivatives in Medicinal Chemistry
Compound Class | Key Structural Features | Primary Therapeutic Target | Reference |
---|---|---|---|
Early sulfonamide antibiotics | Simple aryl sulfonamides | Dihydropteroate synthase | [7] |
5-Sulfamoyl-benzoates | Halogenated ortho-substituents | Carbonic anhydrase IX/XII | [1] |
N,N-disubstituted sulfamoylbenzoates | Benzhydrylindole substituents | Cytosolic phospholipase A₂α (cPLA₂α) | [5] |
Pentyl 4-sulfamoylbenzoate | Pentyl ester at C1; sulfamoyl at C4 | Carbonic anhydrases / Multidrug resistance proteins | [4] [6] |
The structural evolution continued with N,N-disubstituted 4-sulfamoylbenzoic acid derivatives designed as cytosolic phospholipase A₂α (cPLA₂α) inhibitors. Ligand-based virtual screening identified initial hit compounds with micromolar activity (e.g., compound 3, IC₅₀ = 19 µM), which were subsequently optimized to submicromolar inhibitors (e.g., compounds 85 and 88) through strategic incorporation of bulky hydrophobic groups like benzhydrylindoles. This demonstrated the critical role of the sulfamoylbenzoate core in anchoring inhibitors to the enzyme’s active site while appended groups enhanced affinity [5]. Pentyl 4-sulfamoylbenzoate emerged as a synthetic intermediate within this broader chemical landscape, with its pentyl chain offering a balance between lipophilicity and synthetic versatility for further derivatization [6].
The pentyl ester moiety (‑CO₂C₅H₁₁) in Pentyl 4-sulfamoylbenzoate profoundly influences its physicochemical and pharmacological behavior. This alkoxycarbonyl linker group bridges the hydrophobic pentyl chain and the planar sulfamoylbenzoate core, conferring three principal attributes:
Lipophilicity Optimization: The pentyl chain increases molecular hydrophobicity relative to shorter-chain analogues (methyl, ethyl, propyl). This is quantified by its calculated logP value of 2.71 [4] [6], compared to methyl 4-sulfamoylbenzoate (estimated logP ~1.2). Enhanced lipophilicity promotes passive diffusion across biological membranes, potentially improving tissue penetration and intracellular target engagement—critical for targeting tumor-associated CAs or cytoplasmic enzymes like cPLA₂α [3] [6].
Metabolic Stability Considerations: While esterases can hydrolyze the pentyl ester to 4-sulfamoylbenzoic acid, the longer alkyl chain may confer slower hydrolysis kinetics compared to methyl or ethyl esters. This transient stability allows the intact ester to reach intracellular targets before cleavage, acting as a prodrug strategy. The liberated acid may exhibit altered target affinity or distribution, adding a pharmacokinetic dimension to activity optimization [6].
Conformational and Steric Effects: As a semi-flexible linker, the pentyloxy group adopts multiple conformations. While not rigidly constraining the molecule, its length (~8-10 Å when extended) positions the pentyl terminus to interact with hydrophobic subpockets adjacent to the primary binding site of target proteins. For instance, in CA isozymes, the ester’s oxygen atoms may form hydrogen bonds with residues like Thr199 or Gln92, while the pentyl chain extends toward hydrophobic regions near Val131 or Phe131—key selectivity-determining residues differentiating CA IX/XII from CA I/II [1] [3].
Table 2: Influence of Ester Chain Length on Properties of 4-Sulfamoylbenzoates
Ester Group | Molecular Formula | Molecular Weight (g/mol) | Estimated logP | Key Properties |
---|---|---|---|---|
Methyl | C₈H₉NO₄S | 215.23 | ~1.2 | High solubility; Rapid esterase hydrolysis |
Ethyl | C₉H₁₁NO₄S | 229.25 | ~1.7 | Moderate solubility; Moderate metabolic stability |
Propyl | C₁₀H₁₃NO₄S | 243.28 | ~2.2 | Balanced lipophilicity/solubility |
Pentyl | C₁₂H₁₇NO₄S | 271.33 | 2.71 | Enhanced membrane permeability; Extended hydrophobic interactions |
Benzyl | C₁₄H₁₃NO₄S | 291.32 | ~3.0 | Aromatic interactions; Slower hydrolysis |
The pentyl ester’s role aligns with broader medicinal chemistry principles of "linkerology"—strategically modulating spacer properties to optimize interactions between pharmacophoric elements and their targets. Bioisosteric replacement studies indicate that pentyl-based linkers offer superior hydrophobic surface area compared to shorter alkyl chains or polar ether linkers, facilitating engagement with lipophilic enzyme subpockets without excessive desolvation penalties [3]. This explains its selection over more hydrophilic (e.g., methyl) or sterically bulky (e.g., benzyl) alternatives in sulfamoylbenzoate drug discovery campaigns.
Pentyl 4-sulfamoylbenzoate and analogues hold significant promise for modulating two biologically consequential target classes: carbonic anhydrases (CAs) and multidrug resistance (MDR) proteins. The structural basis for this dual targeting capability lies in the molecule’s capacity to engage distinct but pharmacologically relevant binding sites:
Carbonic Anhydrase Inhibition: Human CAs comprise 15 isoforms, among which tumor-associated CA IX and CA XII are overexpressed in hypoxic solid tumors. These transmembrane isoforms acidify the extracellular tumor microenvironment (pH ~6.5–7.0), promoting invasion, metastasis, and chemoresistance. Inhibition of CA IX/XII represents a validated anticancer strategy [1]. The primary sulfonamide (-SO₂NH₂) in Pentyl 4-sulfamoylbenzoate acts as a potent zinc-binding group (ZBG), anchoring the inhibitor to the CA active site by coordinating the catalytic Zn²⁺ ion. Critically, the ortho and para substituents on the benzoate ring dictate isoform selectivity. For example, methyl 5-sulfamoyl-benzoates with halogenated ortho-substituents (e.g., compound 4b) achieve remarkable selectivity (>100-fold) for CA IX (Kd = 0.12 nM) over ubiquitous off-target isoforms like CA I and II. This selectivity arises from steric complementarity with valine (CA IX) or alanine (CA XII) residues at position 131 in the active site entrance, whereas bulkier phenylalanine residues in CA I/II create steric clashes with appropriately positioned substituents [1]. Pentyl 4-sulfamoylbenzoate, though lacking ortho-halogens, may exploit its flexible pentyl chain for hydrophobic interactions within this selectivity pocket, particularly in CA IX/XII.
Multidrug Resistance Protein Modulation: ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1) contribute to chemotherapy failure by effluxing anticancer drugs from tumor cells. Sulfonamide-containing compounds, including structurally related benzenesulfonamides, have shown potential to inhibit these efflux pumps, reversing MDR [5] [8]. While direct data on Pentyl 4-sulfamoylbenzoate is limited within the search results, its structural features align with known MDR modulator pharmacophores:
Table 3: Target Validation for Sulfamoylbenzoate Derivatives
Biological Target | Pathophysiological Role | Structural Determinants for Sulfamoylbenzoate Activity | Therapeutic Rationale |
---|---|---|---|
Carbonic Anhydrase IX (CA IX) | Tumor microenvironment acidification; Metastasis promotion | - Sulfonamide Zn²⁺ coordination- Ortho/para hydrophobic substituents- Complementarity with Val131 pocket | Antimetastatic agents; Chemosensitizers |
Carbonic Anhydrase XII (CA XII) | Hypoxia adaptation; pH regulation | - Similar to CA IX- Preferential binding to Ala131 cavity | Targeting hypoxic tumors; Overcoming acidosis-induced drug resistance |
cPLA₂α | Arachidonic acid release; Prostaglandin/leukotriene biosynthesis | - N,N-disubstitution on sulfamoyl nitrogen- Bulky aromatic groups (e.g., benzhydrylindole) | Anti-inflammatory agents; Suppression of eicosanoid cascade |
Multidrug Resistance Proteins (e.g., P-gp, MRP1) | Chemotherapeutic drug efflux | - Moderate lipophilicity (logP 2.5–3.5)- Hydrogen-bonding capabilities- Aromatic domain engagement | MDR reversal; Chemotherapy potentiation |
Furthermore, the sulfamoylbenzoate scaffold exhibits intrinsic versatility for inhibiting cytosolic phospholipase A₂α (cPLA₂α)—an upstream mediator of inflammation. N,N-Disubstituted 4-sulfamoylbenzoic acids (e.g., compound 85) achieve submicromolar cPLA₂α inhibition (IC₅₀ ~0.8 µM) by positioning bulky hydrophobic groups (e.g., benzhydrylindoles) to occupy the enzyme’s substrate channel while the benzoate-sulfamoyl core engages polar residues near the catalytic site [5]. Pentyl 4-sulfamoylbenzoate itself may serve as a precursor for synthesizing such N-substituted analogues, enabling exploration of both CA inhibition and cPLA₂α/MDR modulation from a common chemical starting point. This multi-target potential exemplifies the strategic value of the sulfamoylbenzoate pharmacophore in rational drug design for oncology and inflammation.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7